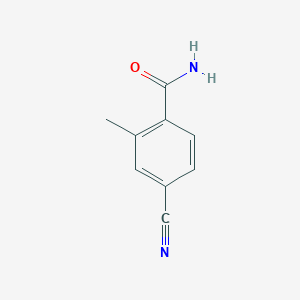
7-Aminoquinoxalin-2(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Aminoquinoxalin-2(3H)-one: is a heterocyclic compound that belongs to the quinoxaline family It is characterized by an amino group at the 7th position and a keto group at the 2nd position of the quinoxaline ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Aminoquinoxalin-2(3H)-one typically involves the following steps:
Cyclization Reaction: The starting material, o-phenylenediamine, undergoes a cyclization reaction with glyoxal to form quinoxaline-2,3-dione.
Amination: The quinoxaline-2,3-dione is then subjected to an amination reaction using ammonia or an amine source to introduce the amino group at the 7th position, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to improve yield and purity.
Temperature and Pressure: Control of temperature and pressure to ensure efficient synthesis.
化学反应分析
Types of Reactions
7-Aminoquinoxalin-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
Oxidation: Formation of quinoxaline-2,3-dione derivatives.
Reduction: Production of 7-hydroxyquinoxalin-2(3H)-one.
Substitution: Generation of N-substituted quinoxaline derivatives.
科学研究应用
7-Aminoquinoxalin-2(3H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of materials with unique electronic and optical properties.
作用机制
The mechanism of action of 7-Aminoquinoxalin-2(3H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The specific pathways involved depend on the biological context and the target molecule.
相似化合物的比较
Similar Compounds
Quinoxaline-2,3-dione: Lacks the amino group at the 7th position.
7-Hydroxyquinoxalin-2(3H)-one: Contains a hydroxyl group instead of an amino group.
N-Substituted Quinoxaline Derivatives: Various substitutions at the nitrogen atom.
Uniqueness
7-Aminoquinoxalin-2(3H)-one is unique due to the presence of both an amino group and a keto group, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C8H7N3O |
|---|---|
分子量 |
161.16 g/mol |
IUPAC 名称 |
7-amino-3H-quinoxalin-2-one |
InChI |
InChI=1S/C8H7N3O/c9-5-1-2-6-7(3-5)11-8(12)4-10-6/h1-3H,4,9H2 |
InChI 键 |
CTGAJAPITKZSAW-UHFFFAOYSA-N |
规范 SMILES |
C1C(=O)N=C2C=C(C=CC2=N1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(1S,2S,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B11918561.png)
![2-Fluoro-8-azaspiro[4.5]decane](/img/structure/B11918569.png)
![2H-Isoxazolo[5,4-B]indole](/img/structure/B11918584.png)








![2H-Naphtho[2,3-C][1,2]oxazete](/img/structure/B11918651.png)
